molecular formula C6H4Br2ClN B8816164 3-Bromo-5-(bromomethyl)-2-chloropyridine

3-Bromo-5-(bromomethyl)-2-chloropyridine

Cat. No. B8816164
M. Wt: 285.36 g/mol
InChI Key: FMTWRBWIDWBIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(bromomethyl)-2-chloropyridine is a useful research compound. Its molecular formula is C6H4Br2ClN and its molecular weight is 285.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(bromomethyl)-2-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(bromomethyl)-2-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5-(bromomethyl)-2-chloropyridine

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

3-bromo-5-(bromomethyl)-2-chloropyridine

InChI

InChI=1S/C6H4Br2ClN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2

InChI Key

FMTWRBWIDWBIEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromo-2-chloro-5-methylpyridine (4 g, 19.37 mmol), N-bromosuccinimide (3.79 g, 21.3 mmol) and benzoic peroxyanhydride (0.239 g, 0.969 mmol) were combined in carbon tetrachloride (40 mL), heated under reflux for 24 hours, cooled, and filtered to remove succinimide. The filtrate was concentrated. The resulting residue was purified by chromatography (silica gel, 0-30% ethyl acetate in heptanes) to afford the title compound (1.9 g, 34%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Quantity
0.239 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
34%

Synthesis routes and methods II

Procedure details

Synthesized from 3-bromo-2-chloro-5-methylpyridine (4.00 g, 19.3 mmol), NBS (3.79 g, 21.3 mmol) and DBPO (233 mg, 0.97 mmol) in CCl4 according to Method A. Yield: 2.38 g, 8.34 mmol, 43%. This compound was directly used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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